1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol
Overview
Description
1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.07251349 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Materials Science and Electronics
Compounds with dithiazolyl-based structures, like those related to the target compound, have been studied for their electronic properties and potential applications in materials science. The polymorphism observed in π-stacked 1,3,2-dithiazolyl radicals demonstrates the significance of molecular structure in determining electronic and magnetic properties, which are crucial for designing new materials for electronics and spintronics (Alberola et al., 2008).
Organic Synthesis and Catalysis
The reactivity of compounds containing pyrrol, benzothiazole, and benzoxazole moieties, similar to the target compound, has been explored for generating structurally diverse libraries. These reactions are foundational for the synthesis of complex molecules, demonstrating the target compound's potential versatility in synthetic organic chemistry (Roman, 2013). Additionally, the use of benzoxazole as a removable directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines underscores the strategic utility of such compounds in selective organic transformations (Lahm & Opatz, 2014).
Pharmacological Research
While excluding direct information related to drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs found in the target compound are often explored for their biological activities. The synthesis and evaluation of compounds with pyrrole and benzodiazepine frameworks for antimicrobial and cytotoxic activities illustrate the potential biomedical applications of structurally related compounds (Joshi, More, & Kulkarni, 2013).
Properties
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,4-dimethyl-3H-pyrrol-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-7-13(2,16)15(8-9)12-10-5-3-4-6-11(10)19(17,18)14-12/h3-6,8,16H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOWUBGAMQENML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(C1)(C)O)C2=NS(=O)(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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